(3R,5S)-4-oxoadamantane-1-carboxylic acid
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Overview
Description
(3R,5S)-4-oxoadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. Adamantane derivatives are known for their stability and unique structural properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-4-oxoadamantane-1-carboxylic acid typically involves the oxidation of adamantane derivatives. One common method is the oxidation of 1-adamantanol using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-4-oxoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products
Oxidation: More oxidized adamantane derivatives.
Reduction: (3R,5S)-4-hydroxyadamantane-1-carboxylic acid.
Substitution: Esters, amides, and other functionalized adamantane derivatives.
Scientific Research Applications
(3R,5S)-4-oxoadamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of (3R,5S)-4-oxoadamantane-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1s,3R,5S,7s)-4-Oxo-1-adamantanecarboxylic acid: Another adamantane derivative with similar structural features.
2-Adamantanone-5-carboxylic acid: A related compound with a different substitution pattern on the adamantane core.
Uniqueness
(3R,5S)-4-oxoadamantane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. Its stability and versatility make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3R,5S)-4-oxoadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14)/t6?,7-,8+,11? |
InChI Key |
VFNJWHFPIRNNRQ-ZGNHZNFISA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)O |
Origin of Product |
United States |
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